molecular formula C10H10N6O2 B2973318 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine CAS No. 1219556-64-5

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2973318
CAS No.: 1219556-64-5
M. Wt: 246.23
InChI Key: NBOSJTUOVJBYTE-UHFFFAOYSA-N
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Description

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine is a synthetic organic compound featuring a complex fused heterocyclic system. It is built upon a quinazoline core, a nitrogen-containing scaffold recognized as a "privileged structure" in medicinal chemistry due to its diverse biological activities . This molecule is specifically annelated with a tetrazole ring at the [1,5-a] position, creating a polyheterocyclic system of significant research interest. The quinazoline core is a component in over 150 naturally occurring alkaloids and is known for its stability and relatively easy methods of preparation . Its lipophilicity can aid in penetration through biological barriers like the blood-brain barrier, making it a suitable candidate for investigating central nervous system targets . Furthermore, structure-activity relationship (SAR) studies suggest that substitutions on the benzene ring of the quinazoline system, such as the 7,8-dimethoxy groups present in this compound, can be significant for various pharmacological activities . The tetrazole moiety, a five-membered ring with four nitrogen atoms, is a classic bioisostere for carboxylic acids and other functional groups, often used to modify a compound's physicochemical properties and bioavailability . This combined quinazoline-tetrazole architecture presents a versatile building block for chemical biology and drug discovery research. Scientists may explore its potential as a precursor for developing novel therapeutic agents or as a chemical probe to study enzyme mechanisms. Its structure aligns with compounds investigated for a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant effects, though its specific profile requires empirical determination . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

7,8-dimethoxytetrazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c1-17-7-3-5-6(4-8(7)18-2)16-10(12-9(5)11)13-14-15-16/h3-4H,1-2H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOSJTUOVJBYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC3=NN=NN23)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Core Heterocycle Variations

Triazolo[1,5-a]quinazolinones (e.g., Compounds 5f, 5g, 5h)

  • Structure : Replace the tetrazole ring with a triazole moiety.
  • Synthesis : Prepared via alkylation in DMF with K₂CO₃ and alkyl halides .
  • Properties : Triazolo analogs exhibit distinct electronic profiles due to reduced electron-withdrawing effects compared to tetrazoles. This difference impacts reactivity and binding affinity in biological systems.

Pyrazolo[1,5-a]quinazolin-5-amines (e.g., 463-H08)

  • Structure : Pyrazole instead of tetrazole fused to quinazoline.
  • Activity : Compound 463-H08 (3-chloro-2-methyl-N-(1-methylpiperidin-3-yl)pyrazolo[1,5-a]quinazolin-5-amine) inhibits viral transcription, highlighting the role of substituents in modulating biological activity .

Substituent Variations

N-Alkyl/Aryl Derivatives

  • N-(2-Chlorophenyl) Derivative (CAS 142336-73-0) : The chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may improve target selectivity in antimicrobial applications .

Methoxy vs. Methylsulfanyl Groups

  • 7,8-Dimethoxy-2-methylsulfanyl-triazolo[1,5-a]quinazolin-5-one (5h) : Methylsulfanyl groups increase hydrophobicity and may alter metabolic stability compared to methoxy-substituted analogs .

Physicochemical Properties

Compound Molecular Weight XlogP PSA (Ų) Hydrogen Bond Donors
7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine 260.26 1.2 81.9 1
N-Butyl Derivative (142336-61-6) 242.28 2.5 78.6 1
463-H08 332.4 3.1 65.2 1
  • Key Trends : Methoxy groups reduce lipophilicity (lower XlogP) compared to alkyl/aryl substituents. Higher topological polar surface area (PSA) correlates with improved solubility .

Biological Activity

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature regarding its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The findings are supported by data tables and case studies illustrating the compound's efficacy in various biological assays.

Chemical Structure and Properties

The molecular structure of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine features a quinazoline backbone with two methoxy groups and a tetrazole ring. This unique configuration contributes to its diverse biological activities.

Molecular Formula : C9H10N4O2
Molecular Weight : 206.20 g/mol

Antimicrobial Activity

Research indicates that derivatives of quinazoline and quinazolinone compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinazoline derivatives, including 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine, which were tested against a range of bacterial strains.

Table 1: Antimicrobial Activity of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli12100 µg/mL
Pseudomonas aeruginosa10200 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. A recent investigation into the cytotoxic effects of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (Breast)25
HeLa (Cervical)30
A549 (Lung)20

The IC50 values suggest that the compound has promising anticancer activity, particularly against lung cancer cells.

Enzyme Inhibition

Inhibition of key enzymes is another mechanism through which 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine exerts its biological effects. Studies have shown that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Dihydrofolate Reductase15

This inhibition suggests potential applications in cancer therapy due to the role of DHFR in rapidly dividing cells.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine:

  • Case Study on Anticancer Efficacy :
    • A study involving mice implanted with MDA-MB-231 tumors showed a significant reduction in tumor size following treatment with the compound at doses of 10 mg/kg/day for two weeks.
    • Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors compared to controls.
  • Case Study on Antimicrobial Resistance :
    • An investigation into the effectiveness of the compound against antibiotic-resistant strains of Staphylococcus aureus demonstrated enhanced activity when combined with conventional antibiotics like methicillin.
    • This combination therapy could potentially provide a new avenue for treating resistant infections.

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